1-羟基芘葡萄糖醛酸苷

描述

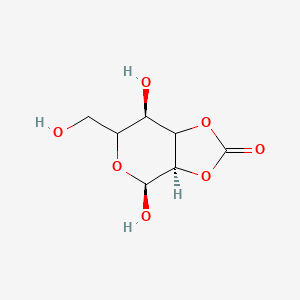

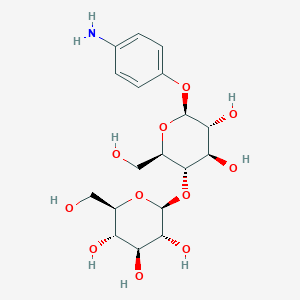

1-Hydroxypyrene glucuronide is a member of pyrenes.

科学研究应用

环境多环芳烃暴露的生物监测

1-OHP-G 是一种灵敏的生物标志物,可用于评估人类暴露于多环芳烃 (PAH),多环芳烃是由于有机物质不完全燃烧而产生的环境污染物。 它在评估人群中,例如孕妇,暴露于多环芳烃的水平方面特别有用,以便了解与环境多环芳烃暴露相关的潜在健康风险 {svg_1}.

职业健康监测

在职业环境中,1-OHP-G 可用于监测工人的多环芳烃暴露情况,尤其是在制造业等多环芳烃普遍存在的行业。 定期监测尿液中 1-OHP-G 的水平有助于实施安全措施,并降低工人患长期健康影响的风险 {svg_2}.

膳食多环芳烃摄入量的评估

尿液中 1-OHP-G 的浓度可以反映膳食中多环芳烃的摄入量,多环芳烃可以在熏制或烤焦的食物中找到。 这种应用对于旨在将多环芳烃摄入量与健康结局相关联的膳食研究至关重要 {svg_3}.

公共卫生研究

公共卫生研究人员利用 1-OHP-G 水平来研究多环芳烃暴露与各种健康状况(包括呼吸系统疾病和癌症)之间的相关性。 这有助于了解空气污染对公共健康的影响,并制定改善空气质量的政策 {svg_4}.

生物监测参考值的制定

涉及 1-OHP-G 的研究有助于建立多环芳烃暴露的尿液生物标志物的参考值。 这些参考值对于解释生物监测结果和评估不同人群暴露于多环芳烃的水平至关重要 {svg_5}.

分析方法开发

1-OHP-G 用于开发分析方法,如超高效液相色谱-串联质谱法 (UPLC-MS/MS),以提高生物样本中多环芳烃代谢物的检测和定量。 这对研究和临床诊断都具有重大意义 {svg_6}.

作用机制

1-Hydroxypyrene Glucuronide (1-OHP-G), also known as 1-Hydroxypyrene beta-D-Glucuronide, is a metabolite of pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound plays a significant role in the body’s response to PAH exposure and is often used as a biomarker for such exposure .

Target of Action

The primary target of 1-OHP-G is the body’s metabolic system, specifically the glucuronidation pathway. This pathway is responsible for the detoxification of a wide range of substances, including PAHs .

Mode of Action

When pyrene enters the body, it is metabolized to form 1-hydroxypyrene (1-OHP), which is then further metabolized to form 1-OHP-G for urinary secretion . This transformation is part of the body’s natural detoxification process, converting lipophilic compounds into water-soluble metabolites that can be easily excreted .

Biochemical Pathways

The biochemical pathway involved in the action of 1-OHP-G is the glucuronidation pathway. This pathway is a part of phase II metabolism, where substances are conjugated with glucuronic acid to increase their solubility and facilitate their excretion .

Pharmacokinetics

The pharmacokinetics of 1-OHP-G involves its formation from 1-OHP and its subsequent excretion in the urine. The compound is rapidly excreted, with most of it being eliminated from the body within 24 hours . The levels of 1-OHP-G in the urine can be used to assess the extent of PAH exposure .

Result of Action

The formation of 1-OHP-G and its excretion in the urine is a protective mechanism that helps to reduce the body’s exposure to harmful PAHs. The presence of 1-OHP-G in the urine is an indication of this protective mechanism in action .

Action Environment

The action of 1-OHP-G can be influenced by various environmental factors. For instance, occupational and environmental sources of PAHs, such as manufacturing processes, vehicle exhaust, cigarette smoke, and dietary intake, can increase the levels of 1-OHP-G in the urine . Furthermore, lifestyle factors such as smoking and consumption of chargrilled food can also increase the levels of this PAH metabolite in urine .

生化分析

Biochemical Properties

1-Hydroxypyrene Glucuronide plays a crucial role in the detoxification and excretion of pyrene. It is formed through the conjugation of 1-hydroxypyrene with glucuronic acid, a process catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). This conjugation increases the water solubility of 1-hydroxypyrene, facilitating its excretion in urine . The interaction between 1-Hydroxypyrene Glucuronide and UGT is essential for the detoxification of PAHs, preventing their accumulation and potential harmful effects in the body .

Cellular Effects

1-Hydroxypyrene Glucuronide influences various cellular processes, particularly those related to detoxification and excretion. It is primarily excreted in urine, indicating its role in renal clearance. The compound does not significantly affect cell signaling pathways or gene expression directly, but its formation and excretion are indicative of the body’s response to PAH exposure .

Molecular Mechanism

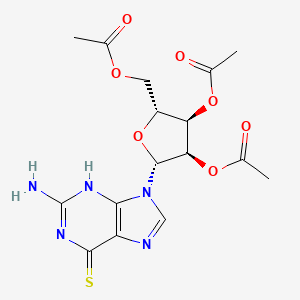

The molecular mechanism of 1-Hydroxypyrene Glucuronide involves its formation through the action of UDP-glucuronosyltransferase. This enzyme catalyzes the transfer of glucuronic acid to 1-hydroxypyrene, forming the glucuronide conjugate. This process enhances the solubility of 1-hydroxypyrene, allowing it to be more easily excreted in urine . The glucuronide conjugate is more fluorescent than free 1-hydroxypyrene, making it a sensitive biomarker for PAH exposure .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 1-Hydroxypyrene Glucuronide have been studied extensively. The compound is stable under typical storage conditions and does not degrade significantly over time . Long-term studies have shown that the levels of 1-Hydroxypyrene Glucuronide in urine can vary depending on the duration and intensity of PAH exposure .

Dosage Effects in Animal Models

Studies in animal models have shown that the levels of 1-Hydroxypyrene Glucuronide in urine increase with higher doses of PAH exposure . At low doses, the compound is efficiently excreted without adverse effects. At high doses, there may be toxic effects due to the overwhelming of detoxification pathways .

Metabolic Pathways

1-Hydroxypyrene Glucuronide is involved in the metabolic pathway of pyrene detoxification. After pyrene is absorbed into the body, it is metabolized by cytochrome P450 enzymes to form 1-hydroxypyrene. This intermediate is then conjugated with glucuronic acid by UDP-glucuronosyltransferase to form 1-Hydroxypyrene Glucuronide, which is subsequently excreted in urine .

Transport and Distribution

1-Hydroxypyrene Glucuronide is primarily transported in the bloodstream to the kidneys, where it is excreted in urine. The compound does not accumulate significantly in tissues, as it is rapidly excreted following its formation . The transport of 1-Hydroxypyrene Glucuronide is facilitated by its increased water solubility due to glucuronidation .

Subcellular Localization

The subcellular localization of 1-Hydroxypyrene Glucuronide is primarily in the cytoplasm, where it is formed by UDP-glucuronosyltransferase. The compound does not have specific targeting signals or post-translational modifications that direct it to specific organelles . Its activity is mainly associated with its role in detoxification and excretion .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCREAQPYGLZLI-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912310 | |

| Record name | 1-Hydroxypyrene β-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154717-05-2 | |

| Record name | 1-Hydroxypyrene glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154717-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxypyrene β-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is 1-hydroxypyrene glucuronide (1-OHPG) considered a valuable biomarker for PAH exposure?

A1: 1-OHPG is a metabolite of pyrene, a common PAH found in combustion products. Measuring 1-OHPG in urine provides a reliable estimate of recent exposure to PAHs from sources like vehicle exhaust, tobacco smoke, and grilled food. [, , , , ]. This is because pyrene is readily metabolized to 1-hydroxypyrene, which is then rapidly conjugated with glucuronic acid to form 1-OHPG [].

Q2: How do 1-OHPG levels vary across different populations and exposure scenarios?

A2: Studies have revealed significant variations in 1-OHPG levels depending on factors such as geographic location, occupation, smoking status, and dietary habits. For instance, residents of Linxian, China, a region with high esophageal cancer rates and heavy coal use, exhibited elevated 1-OHPG concentrations comparable to smokers [, ]. Similarly, workers in industries with high PAH exposure, such as shipbuilding, steel plants, and waste incineration, showed significantly higher 1-OHPG levels compared to those with lower exposure [, , , , ]. These findings underscore the importance of considering individual factors when interpreting 1-OHPG levels as a biomarker of PAH exposure.

Q3: What is the significance of measuring 1-OHPG in environmental health research?

A4: 1-OHPG serves as a valuable tool for biomonitoring PAH exposure in populations, helping researchers assess the effectiveness of environmental regulations and public health interventions aimed at reducing PAH-related health risks [, ]. By monitoring 1-OHPG levels, researchers can gain insights into the extent of PAH exposure and its potential implications for human health.

Q4: How do genetic factors, specifically polymorphisms in genes encoding PAH-metabolizing enzymes, affect 1-OHPG levels?

A5: Studies have shown that genetic variations in enzymes involved in PAH metabolism, such as cytochrome P450 enzymes (CYPs) and glutathione S-transferases (GSTs), can influence 1-OHPG concentrations. Notably, polymorphisms in the CYP1B1 gene have been strongly linked to variations in urinary 1-OHPG levels [, , , ]. Individuals with certain CYP1B1 variants may exhibit altered PAH metabolism, leading to either higher or lower 1-OHPG excretion. Understanding these genetic influences is crucial for accurate interpretation of 1-OHPG as a biomarker.

Q5: What analytical methods are commonly employed for measuring 1-OHPG in urine?

A5: Several techniques are available for quantifying 1-OHPG in urine, each with its own advantages and limitations. Here are some commonly used methods:

Q6: How do researchers ensure the accuracy and reliability of 1-OHPG measurements?

A7: Rigorous quality control and method validation are crucial in 1-OHPG analysis. Researchers utilize certified reference materials, perform inter-laboratory comparisons, and assess method performance parameters like accuracy, precision, and specificity to guarantee reliable and comparable results [, ].

Q7: What is the chemical structure of 1-hydroxypyrene glucuronide?

A7: 1-Hydroxypyrene glucuronide is formed when 1-hydroxypyrene, a metabolite of pyrene, undergoes glucuronidation. This process involves the attachment of glucuronic acid to the 1-hydroxypyrene molecule. The resulting structure is a more water-soluble conjugate that can be readily excreted in urine.

Q8: What are the key spectroscopic characteristics of 1-OHPG?

A9: 1-OHPG exhibits distinct fluorescence properties. Its fluorescence spectrum is characterized by excitation and emission wavelengths that allow for its sensitive and selective detection in biological matrices like urine [, , ]. The fluorescence intensity of 1-OHPG is considerably higher than that of its parent compound, 1-hydroxypyrene, making it a more sensitive biomarker for PAH exposure [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)

![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one](/img/structure/B1140205.png)

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)